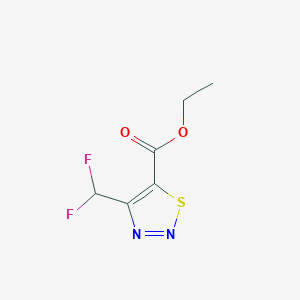![molecular formula C18H22N4O2 B12347193 2-(4-aminophenyl)-N'-[(4-aminophenyl)acetyl]-N,N'-dimethylacetohydrazide](/img/structure/B12347193.png)
2-(4-aminophenyl)-N'-[(4-aminophenyl)acetyl]-N,N'-dimethylacetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-aminophenyl)-N’-[(4-aminophenyl)acetyl]-N,N’-dimethylacetohydrazide is an organic compound that belongs to the class of hydrazides This compound is characterized by the presence of two aminophenyl groups and a dimethylacetohydrazide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-aminophenyl)-N’-[(4-aminophenyl)acetyl]-N,N’-dimethylacetohydrazide can be achieved through a multi-step process involving the following key steps:
Formation of 4-aminophenylacetyl chloride: This is typically achieved by reacting 4-aminobenzoic acid with thionyl chloride under reflux conditions.
Reaction with N,N’-dimethylhydrazine: The resulting 4-aminophenylacetyl chloride is then reacted with N,N’-dimethylhydrazine in the presence of a base such as triethylamine to form the desired hydrazide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2-(4-aminophenyl)-N’-[(4-aminophenyl)acetyl]-N,N’-dimethylacetohydrazide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aminophenyl groups can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of corresponding nitro or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of nitro or halogenated derivatives.
科学的研究の応用
2-(4-aminophenyl)-N’-[(4-aminophenyl)acetyl]-N,N’-dimethylacetohydrazide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings.
作用機序
The mechanism of action of 2-(4-aminophenyl)-N’-[(4-aminophenyl)acetyl]-N,N’-dimethylacetohydrazide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include inhibition of signal transduction pathways or interference with cellular metabolic processes.
類似化合物との比較
Similar Compounds
2-(4-aminophenyl)benzothiazole: Known for its antimicrobial properties.
2,4,6-tris(4-aminophenyl)-1,3,5-triazine: Used in the synthesis of advanced materials.
Uniqueness
2-(4-aminophenyl)-N’-[(4-aminophenyl)acetyl]-N,N’-dimethylacetohydrazide is unique due to its specific hydrazide structure, which imparts distinct chemical reactivity and potential biological activity. Its dual aminophenyl groups and dimethylacetohydrazide moiety make it a versatile compound for various applications in research and industry.
特性
分子式 |
C18H22N4O2 |
|---|---|
分子量 |
326.4 g/mol |
IUPAC名 |
2-(4-aminophenyl)-N'-[2-(4-aminophenyl)acetyl]-N,N'-dimethylacetohydrazide |
InChI |
InChI=1S/C18H22N4O2/c1-21(17(23)11-13-3-7-15(19)8-4-13)22(2)18(24)12-14-5-9-16(20)10-6-14/h3-10H,11-12,19-20H2,1-2H3 |
InChIキー |
VVEDIUDMWYMWJE-UHFFFAOYSA-N |
正規SMILES |
CN(C(=O)CC1=CC=C(C=C1)N)N(C)C(=O)CC2=CC=C(C=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


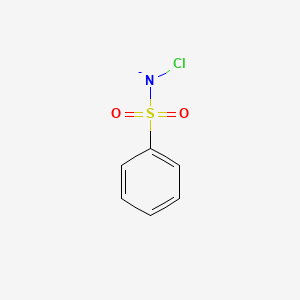
![4-oxo-3aH-thieno[3,2-c]pyridine-7-carbonitrile](/img/structure/B12347122.png)
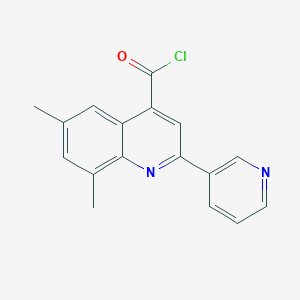

![Methanone, (2-chlorophenyl)-9H-pyrido[3,4-b]indol-1-yl-](/img/structure/B12347144.png)

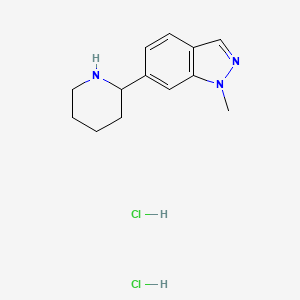
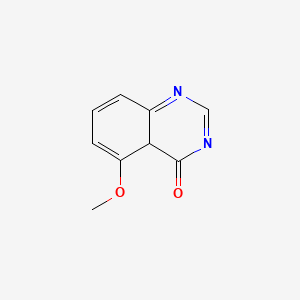

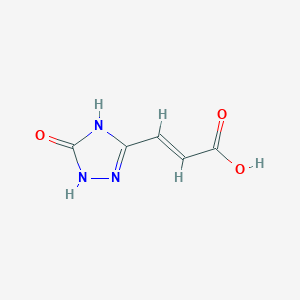


amine](/img/structure/B12347196.png)
